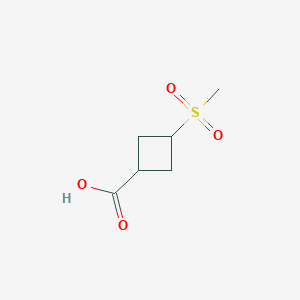

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid

Description

(1R,3R)-3-Methanesulfonylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at the 1-position and a methanesulfonyl group at the 3-position. The cyclobutane ring imparts significant ring strain, influencing its reactivity and conformational stability. The methanesulfonyl substituent acts as a strong electron-withdrawing group (EWG), enhancing the acidity of the carboxylic acid and modulating solubility and intermolecular interactions.

Properties

IUPAC Name |

3-methylsulfonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c1-11(9,10)5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHERVKOZBRHYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1r,3r)-3-methanesulfonylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a cyclobutane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of (1r,3r)-3-methanesulfonylcyclobutane-1-carboxylic acid may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.

Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of thiol derivatives.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1r,3r)-3-methanesulfonylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound (1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 1932118-46-1) serves as a relevant structural analog . Key differences include:

- Substituents :

- Target compound : Methanesulfonyl (-SO₂CH₃) at C3.

- Analog : Methoxycarbonyl (-COOCH₃) and two methyl (-CH₃) groups at C2 and C3.

- Functional Groups :

- Both compounds retain a carboxylic acid group, but the EWG nature differs: methanesulfonyl is a stronger EWG than methoxycarbonyl, leading to higher acidity in the target compound.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Research Findings and Limitations

- Synthesis : Neither compound’s synthesis is detailed in the provided evidence. However, cyclobutane derivatives are typically synthesized via [2+2] photocycloadditions or ring-contraction strategies.

- Crystallography : highlights advanced crystallographic methods (e.g., single-crystal X-ray) for resolving cyclobutane conformations, which could be applied to the target compound .

- Data Gaps : Experimental data (e.g., melting/boiling points, spectral profiles) for the target compound are absent in the provided evidence, necessitating further characterization.

Biological Activity

(1R,3R)-3-Methanesulfonylcyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: 3-methylsulfonylcyclobutane-1-carboxylic acid

- Molecular Formula: C6H10O4S

- Molecular Weight: 178.21 g/mol

- CAS Number: 1783773-35-2

The compound features a cyclobutane ring substituted with a methanesulfonyl group and a carboxylic acid group, contributing to its unique reactivity and biological interactions.

The biological activity of (1R,3R)-3-methanesulfonylcyclobutane-1-carboxylic acid is primarily attributed to its interactions with biomolecules. The methanesulfonyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, which can modulate enzyme activities and other biochemical pathways. The carboxylic acid group enhances hydrogen bonding capabilities, influencing binding affinities with various biological targets.

Antimicrobial Activity

Research indicates that (1R,3R)-3-methanesulfonylcyclobutane-1-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's structure may enhance its ability to disrupt microbial cell membranes or inhibit key enzymatic functions essential for microbial survival.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. It has been investigated for its ability to inhibit pro-inflammatory cytokines in cellular models, which could lead to therapeutic applications in treating inflammatory diseases. The mechanism may involve the downregulation of inflammatory pathways through the inhibition of specific enzymes involved in the inflammatory response.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A recent study evaluated the antimicrobial activity of various carboxylic acids, including (1R,3R)-3-methanesulfonylcyclobutane-1-carboxylic acid. Results indicated that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development.

-

Anti-inflammatory Mechanism Investigation :

- In a cellular model of inflammation induced by lipopolysaccharide (LPS), (1R,3R)-3-methanesulfonylcyclobutane-1-carboxylic acid was shown to significantly reduce the production of TNF-alpha and IL-6 cytokines. This suggests its potential role in modulating immune responses and highlights its therapeutic promise in inflammatory conditions.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1R,3R)-3-Methanesulfonylcyclobutane-1-carboxylic acid | Structure | Antimicrobial, Anti-inflammatory |

| Cyclobutane-1,3-dicarboxylic acid | Lacks methanesulfonyl group | Limited biological activity |

| Methanesulfonylcyclopentane-1-carboxylic acid | Cyclopentane ring | Different reactivity patterns |

The unique structural features of (1R,3R)-3-methanesulfonylcyclobutane-1-carboxylic acid contribute to its distinct biological activities compared to similar compounds.

Q & A

Q. What are the standard synthetic routes for (1R,3R)-3-Methanesulfonylcyclobutane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer: Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or ring contraction strategies, followed by functionalization. For stereochemical control, chiral auxiliaries or catalytic asymmetric synthesis (e.g., using Rh or Pd catalysts) are employed. Reaction temperature and solvent polarity critically impact enantiomeric excess. Post-synthetic modifications, such as methanesulfonylation, require anhydrous conditions to avoid hydrolysis . Characterization via chiral HPLC or X-ray crystallography confirms stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify cyclobutane ring protons and methanesulfonyl/carboxylic acid groups. F NMR (if fluorinated analogs exist) resolves electronic environments .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and detects impurities ≥95% purity.

- Infrared (IR) Spectroscopy: Validates carboxylic acid (-COOH) and sulfonyl (-SO) functional groups via O-H (2500–3300 cm) and S=O (1150–1350 cm) stretches .

Q. What are the critical safety considerations for handling this compound in the lab?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to irritant properties (GHS07) .

- Ventilation: Work in a fume hood to prevent inhalation of volatile byproducts.

- Spill Management: Absorb with inert materials (silica gel, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutane ring influence its reactivity in medicinal chemistry applications?

- Methodological Answer: The (1R,3R) configuration enhances rigidity and binding affinity to target proteins (e.g., enzyme active sites). Computational docking studies (using AutoDock Vina or Schrödinger Suite) predict interactions, while kinetic assays (e.g., SPR or ITC) quantify binding thermodynamics. Comparative studies with (1S,3S) or diastereomers reveal stereospecific bioactivity .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer:

- Controlled Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) at pH 1–13. Monitor via LC-MS for hydrolysis products (e.g., cyclobutane ring opening or sulfonyl group loss).

- Statistical Analysis: Use ANOVA to identify pH-dependent degradation pathways. Adjust buffer systems (e.g., citrate vs. phosphate) to isolate pH effects from ionic strength artifacts .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- Methodological Answer:

- Lyophilization: Formulate as a lyophilized powder with cryoprotectants (trehalose, mannitol) to prevent hydrolysis.

- Prodrug Design: Esterify the carboxylic acid group (e.g., methyl or tert-butyl esters) to enhance lipophilicity and stability, with enzymatic cleavage in target tissues .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states and activation energies for reactions like nucleophilic substitution at the methanesulfonyl group.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to guide solvent selection .

Q. What methodologies assess the compound’s environmental impact in wastewater systems?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.